molecular formula C8H20O2Si B027504 2-((tert-Butyldimethylsilyl)oxy)ethanol CAS No. 102229-10-7

2-((tert-Butyldimethylsilyl)oxy)ethanol

Cat. No. B027504
Key on ui cas rn: 102229-10-7
M. Wt: 176.33 g/mol
InChI Key: YJYAGNPMQVHYAH-UHFFFAOYSA-N
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Patent
US08308795B2

Procedure details

154 ml of dry THF and 1.88 g NaH are stirred under in a nitrogen atmosphere in a 500 ml round bottom flask condenser. 4.4 mL dry ethylene glycol are added into the flask, resulting in a large precipitate after 45 minutes of stirring. 11.8 g tert-butyldimethylsilyl chloride is added to the flask and vigorous stirring is continued for 45 minutes. The resulting mixture is poured into 950 mL ethylether. The ether is washed with 420 mL brine and solution is dried with sodium sulfate. The product is concentrated by evaporation of the ether in vacuo and purified by flash chromatography using a 27×5.75 cm column charged with silica gel using a hexanes/Et2O (75:25 v/v) solvent system. The product is stored at 0° C.
Name
Quantity
154 mL
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
950 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.[H-].[Na+].[CH2:8]([OH:11])[CH2:9][OH:10].[Si:12](Cl)([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]>C(OCC)C>[Si:12]([O:10][CH2:9][CH2:8][OH:11])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
154 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.88 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Four
Name
Quantity
950 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a large precipitate after 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
vigorous stirring
WASH
Type
WASH
Details
The ether is washed with 420 mL brine and solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated by evaporation of the ether in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
ADDITION
Type
ADDITION
Details
charged with silica gel using a hexanes/Et2O (75:25 v/v) solvent system
CUSTOM
Type
CUSTOM
Details
is stored at 0° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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